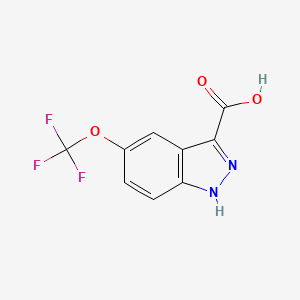

5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid

描述

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid (CAS 869782-94-5) is a fluorinated indazole derivative with the molecular formula C₉H₅F₃N₂O₃ and a molecular weight of 254.15 g/mol . The compound features a trifluoromethoxy (-OCF₃) substituent at position 5 and a carboxylic acid (-COOH) group at position 3 of the indazole core. It is a key intermediate in synthesizing nicotinic α7 receptor agonists, which are investigated for treating neurological disorders such as Alzheimer’s disease and schizophrenia . The compound is typically synthesized via diazonium-free methods to ensure scalability and purity (>95%) .

属性

IUPAC Name |

5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-6-5(3-4)7(8(15)16)14-13-6/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKYXGHMEGLNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652138 | |

| Record name | 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869782-94-5 | |

| Record name | 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869782-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-(trifluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid typically involves the introduction of the trifluoromethoxy group into the indazole ring. One common method involves the reaction of 5-hydroxy-1H-indazole-3-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique trifluoromethoxy group enhances lipophilicity and metabolic stability, making it particularly valuable in the development of:

- Anti-inflammatory Drugs : The compound has been investigated for its potential to inhibit inflammatory pathways, contributing to the development of effective anti-inflammatory medications.

- Anti-cancer Agents : Research indicates that this compound may have anticancer properties, potentially acting on specific molecular targets involved in tumor progression and metastasis .

Agricultural Chemicals

Enhancing Crop Protection

In agricultural chemistry, this compound is utilized to formulate agrochemicals. Its application improves the efficacy of crop protection products against pests and diseases. The compound's unique properties allow for enhanced interaction with biological systems, leading to improved performance of pesticides and herbicides .

Biochemical Research

Tool for Enzyme Activity Studies

Researchers employ this compound in biochemical assays to investigate enzyme activity and receptor interactions. This compound aids in understanding various biological processes by serving as a tool to probe enzyme mechanisms and signaling pathways . Its ability to modulate biological activity makes it a valuable asset in drug discovery and development.

Material Science

Development of Advanced Materials

The compound is being explored for its potential in material science, particularly in creating advanced materials with enhanced thermal and chemical resistance. The incorporation of the trifluoromethoxy group can impart unique properties to polymers, making them suitable for high-performance applications .

Diagnostic Applications

Use in Clinical Laboratories

This compound is under investigation for use as a diagnostic reagent. Its properties contribute to the development of sensitive detection methods in clinical laboratories, enhancing the accuracy and reliability of diagnostic tests .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-inflammatory and anti-cancer drugs |

| Agricultural Chemicals | Enhances efficacy of crop protection products |

| Biochemical Research | Tool for studying enzyme activity and receptor interactions |

| Material Science | Development of advanced materials with improved thermal/chemical resistance |

| Diagnostic Applications | Investigated for use in sensitive detection methods in clinical settings |

作用机制

The mechanism of action of 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of indazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of closely related compounds:

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Effects on Bioactivity :

- The trifluoromethoxy (-OCF₃) group in the target compound enhances metabolic stability compared to methoxy (-OCH₃) or halogen (-Cl, -Br) substituents due to its strong electron-withdrawing nature and resistance to enzymatic degradation .

- 5-Chloro and 5-bromo analogs (e.g., 6-Bromo-1H-indazole-3-carboxaldehyde, 78% yield ) exhibit lower yields in synthesis compared to trifluoromethoxy derivatives, likely due to challenges in halogenation reactions.

Carboxylic Acid vs. Ester Derivatives :

- Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS 932041-12-8) is an ester derivative with improved lipophilicity, acting as a prodrug to enhance bioavailability .

Therapeutic Applications :

生物活性

5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 246.14 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group into an indazole framework. A common synthetic route includes:

- Starting Material : 5-hydroxy-1H-indazole-3-carboxylic acid.

- Reagent : Trifluoromethyl iodide.

- Base : Potassium carbonate.

- Solvent : Dimethyl sulfoxide (DMSO).

- Conditions : Elevated temperatures to facilitate the reaction.

This method allows for efficient incorporation of the trifluoromethoxy group, yielding a product with enhanced bioavailability .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethoxy group can enhance binding affinity to enzymes or receptors, potentially leading to inhibition or activation of specific pathways .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- In Vitro Studies : Research indicates that derivatives of indazole, including this compound, exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with similar structures have shown IC values in the nanomolar range against various cancer cell lines, suggesting potent anticancer properties .

- Case Study : A derivative demonstrated an IC value of less than 4.1 nM against FGFR1, indicating strong enzymatic inhibition and potential therapeutic applications in targeting specific cancer pathways .

Antimicrobial Properties

In addition to anticancer activity, there is emerging evidence supporting the antimicrobial properties of this compound:

- Research Findings : Preliminary studies suggest that compounds with similar structural motifs may exhibit antimicrobial activity against a range of bacterial strains, although specific data on this compound remains limited .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Feature | IC (nM) |

|---|---|---|

| 5-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | Contains a trifluoromethyl group | TBD |

| 5-Methoxy-1H-indazole-3-carboxylic acid | Contains a methoxy group | TBD |

| 5-Fluoro-1H-indazole-3-carboxylic acid | Features a fluorine atom | TBD |

| 6-Bromo-1H-indazole-3-carboxylic acid | Contains a bromo substituent | TBD |

The trifluoromethoxy group imparts distinct pharmacological properties that may enhance bioavailability and efficacy compared to its analogs.

常见问题

Q. What are the established synthetic methodologies for 5-(trifluoromethoxy)-1H-indazole-3-carboxylic acid, and what factors influence yield and scalability?

Methodological Answer: The primary synthetic route involves a diazonium-free method (patented in 2012) that avoids hazardous intermediates, enabling large-scale production. Key steps include:

- Cyclization of precursor indazole derivatives under controlled acidic conditions.

- Introduction of the trifluoromethoxy group via nucleophilic substitution or coupling reactions.

- Hydrolysis of ester intermediates to yield the carboxylic acid moiety.

Critical Factors:

- Catalyst Selection: Use of palladium-based catalysts for cross-coupling steps improves regioselectivity.

- Temperature Control: Maintaining <50°C during cyclization minimizes side reactions.

- Purification: Column chromatography or recrystallization ensures >95% purity (typical threshold for pharmacological studies) .

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Scalability | Key Advantage | Reference |

|---|---|---|---|---|

| Diazonium-Free | 75–85 | Industrial | Avoids explosive intermediates | |

| Ester Hydrolysis | 60–70 | Lab-scale | Simplified purification |

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer:

- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-F vibrations at 1100–1200 cm⁻¹).

- NMR Analysis:

- ¹H NMR: Aromatic protons in the indazole ring appear as doublets (δ 7.5–8.2 ppm).

- ¹⁹F NMR: Trifluoromethoxy group shows a singlet near δ -58 ppm.

- UV-Vis Spectroscopy: π→π* transitions in the indazole core (λmax ~260–280 nm) provide insights into electronic delocalization .

Note: Coupling experimental data with computational simulations (e.g., DFT) enhances interpretation accuracy .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are considered acceptable?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Purity >98% is required for pharmacological assays.

- Melting Point Analysis: A sharp melting range (e.g., 113–115°C) indicates high crystallinity and purity.

- Elemental Analysis: Deviation <0.4% from theoretical C/H/N/F values confirms composition .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, TD-DFT) are employed to predict the electronic behavior and spectroscopic signatures of this indazole derivative?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate:

- HOMO-LUMO gaps (predicts reactivity; ~4.5 eV for this compound).

- Electrostatic potential maps (identifies nucleophilic/electrophilic sites).

- TD-DFT: Simulates UV-Vis spectra by modeling electronic transitions. Compare with experimental λmax to validate accuracy .

Q. Table 2. Calculated vs. Experimental Spectroscopic Data

| Parameter | DFT Prediction | Experimental | Error (%) |

|---|---|---|---|

| C=O Stretch (cm⁻¹) | 1712 | 1705 | 0.4 |

| HOMO-LUMO Gap (eV) | 4.3 | - | - |

Q. How do crystallographic refinement tools like SHELX facilitate structural elucidation, and what challenges arise in resolving data ambiguities?

Methodological Answer:

- SHELX Workflow:

- Data Integration: Use SHELXS for initial phase solution from X-ray diffraction data.

- Refinement: SHELXL optimizes atomic coordinates and thermal parameters.

- Challenges:

- Twinned Crystals: Apply twin-law matrices in SHELXL to deconvolute overlapping reflections.

- Disorder: Model alternative conformations with occupancy refinement.

- Validation: Check R-factors (<5% for high-resolution data) and electron density maps .

Q. What experimental designs are recommended for evaluating the compound's activity as a nicotinic α7 receptor agonist?

Methodological Answer:

- In Vitro Assays:

- Calcium Flux Assays: Use SH-SY5Y cells expressing human α7 receptors; measure intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fluo-4).

- Binding Studies: Competitive radioligand displacement (³H-methyllycaconitine) to determine IC₅₀ values.

- Controls: Include PNU-120596 (positive allosteric modulator) to validate receptor specificity .

Q. How should researchers address contradictions in synthetic yield data across different preparation routes?

Methodological Answer:

- Root-Cause Analysis:

- Catalyst Efficiency: Compare Pd(OAc)₂ vs. PdCl₂ in coupling steps.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions.

- Resolution Strategies:

- Design a fractional factorial experiment to isolate critical variables.

- Use LC-MS to track intermediate stability and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。